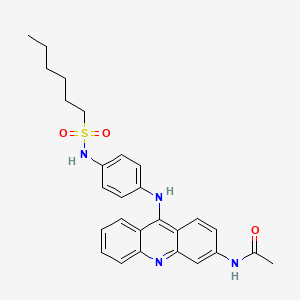
1-Hexanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- is a complex organic compound with the molecular formula C28H33ClN4O4S This compound is known for its unique structure, which includes an acridine moiety, a sulfonamide group, and an acetamido group
Preparation Methods
The synthesis of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- involves multiple steps. The general synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine nucleus is synthesized through a series of condensation reactions involving anthranilic acid and formaldehyde.
Introduction of the Acetamido Group: The acetamido group is introduced via acetylation of the amino group on the acridine ring.
Attachment of the Sulfonanilide Group: The final step involves the sulfonation of aniline followed by coupling with the acridine derivative to form the desired compound.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include sulfoxides, sulfones, and substituted acridine derivatives .
Scientific Research Applications
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential as a fluorescent probe due to the presence of the acridine moiety, which exhibits fluorescence properties.
Industry: It is used in the development of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the replication process. This interaction can lead to cell cycle arrest and apoptosis in cancer cells. The sulfonamide group enhances the compound’s solubility and facilitates its cellular uptake .
Comparison with Similar Compounds
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- can be compared with similar compounds such as:
1-Propanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy: This compound has a similar structure but with a shorter alkyl chain, which may affect its solubility and reactivity.
N-[4-[(3-Acetylamino-9-acridinyl)amino]phenyl]-1-hexanesulfonamide: This compound differs in the positioning of the acetamido group, which can influence its biological activity and interaction with molecular targets.
The uniqueness of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
53222-05-2 |
|---|---|
Molecular Formula |
C27H30N4O3S |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[9-[4-(hexylsulfonylamino)anilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C27H30N4O3S/c1-3-4-5-8-17-35(33,34)31-21-13-11-20(12-14-21)29-27-23-9-6-7-10-25(23)30-26-18-22(28-19(2)32)15-16-24(26)27/h6-7,9-16,18,31H,3-5,8,17H2,1-2H3,(H,28,32)(H,29,30) |
InChI Key |
CSXODDCLJJBPLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


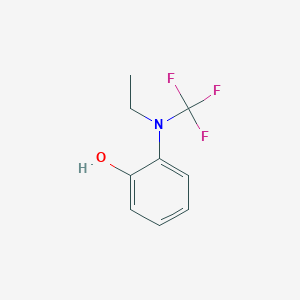
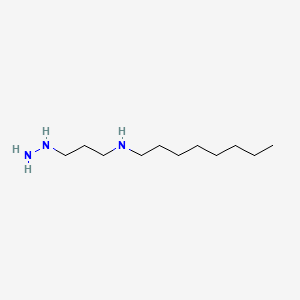
![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
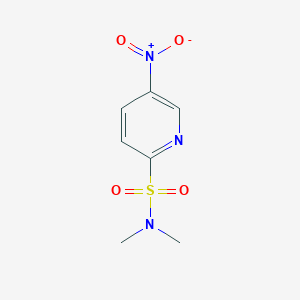
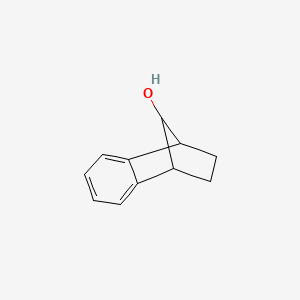
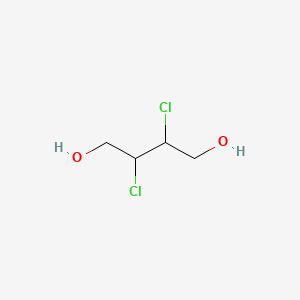
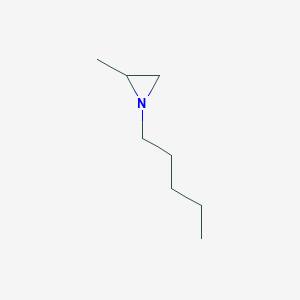

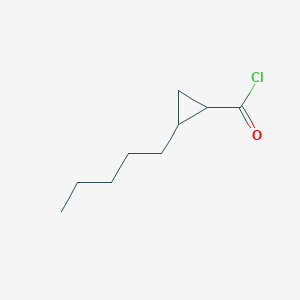
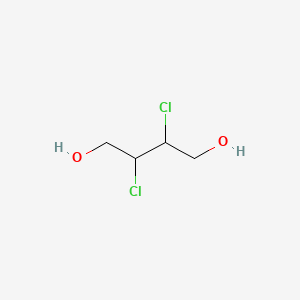
![3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one](/img/structure/B13954793.png)
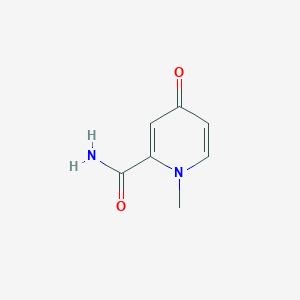
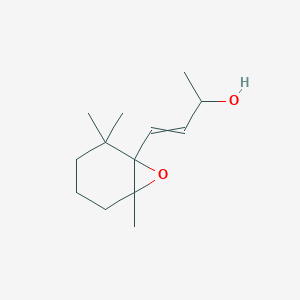
![3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13954820.png)
